molecular formula C9H12N2O3 B1474730 2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid CAS No. 1783639-20-2

2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid

Cat. No. B1474730
CAS RN: 1783639-20-2
M. Wt: 196.2 g/mol
InChI Key: LZWZHEJBASLCBA-UHFFFAOYSA-N
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Description

2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C9H12N2O3 . It is a light yellow solid and is stored at temperatures between 0-5°C .


Synthesis Analysis

The synthesis of pyrano[4,3-c]pyrazoles involves various methods, including green approaches, nanoparticulate catalysts, microwave irradiation, ultrasonic irradiations, and other catalysts . The reagents commonly used in these syntheses include pyrazolones, benzylidenemalononitrile, hydrazines, β-ketoesters, malononitrile, aldehydes, and ketones .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered ring structure with adjacent nitrogen atoms . The quantum yield of similar compounds increases at acidic pH without substantial shifts in emission maxima, which are observed to be in the 435–447 nm range .


Chemical Reactions Analysis

The chemical reactions involving pyrano[4,3-c]pyrazoles are diverse and can be influenced by various factors. For instance, the quantum yield of certain compounds bearing a phenyl substituent at the 7-position increases at acidic pH .


Physical And Chemical Properties Analysis

This compound is a light yellow solid . It has a molecular weight of 196.21 and is stored at temperatures between 0-5°C .

Scientific Research Applications

Synthesis of Condensed Pyrazoles

Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in cross-coupling reactions to obtain alkynyl pyrazoles, which upon cyclization yield condensed pyrazoles such as pyrano[4,3-c]pyrazol-4-ones. These compounds are of interest for their potential pharmaceutical applications and as intermediates in organic synthesis (Eglė Arbačiauskienė et al., 2011).

Diversity-Oriented Synthesis

A library of structurally diverse tetrahydropyrones has been synthesized, including those substituted with triazoles via click-chemistry reactions. This research highlights the versatility of these compounds in generating a wide range of non-natural products for biological screening, offering a rich resource for the discovery of novel bioactive compounds (Nilesh Zaware et al., 2011).

Novel Heterocyclic Products

The synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via the condensation of pyrazole-5-amine derivatives with activated carbonyl groups has been reported. This method provides access to new N-fused heterocyclic products, contributing to the diversity of available compounds for further research and development in various fields of chemistry and pharmacology (Aseyeh Ghaedi et al., 2015).

Green Synthesis Methods

Research has also focused on the green synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines under solvent-free conditions, highlighting the environmental benefits of these methods. Such approaches not only contribute to the sustainability of chemical synthesis but also expand the toolkit for synthesizing heterocyclic compounds (H. Al-Matar et al., 2010).

Crystal Structure Analysis

The crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate has been determined, providing valuable insights into the molecular configurations and interactions of these compounds. Such analyses are crucial for understanding the properties and potential applications of these molecules in material science and drug design (B. Kumar et al., 2018).

Mechanism of Action

While the specific mechanism of action for 2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid is not explicitly mentioned in the search results, pyrazole derivatives are known to exhibit a wide range of biological activities. They have been found in naturally occurring compounds and have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties .

Future Directions

The field of pyrano[4,3-c]pyrazoles synthesis has seen significant progress in recent years, particularly with the integration of green methodologies . Future research directions include further exploration of eco-friendly and resource-efficient synthetic methodologies, as well as continued investigation into the biological activities of pyrano[4,3-c]pyrazole derivatives .

properties

IUPAC Name

2-ethyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-11-8(9(12)13)6-5-14-4-3-7(6)10-11/h2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWZHEJBASLCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C2COCCC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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